![molecular formula C106H107Cl5NP4Ru2+ B12054527 [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is a ruthenium-based complex that is widely used as a catalyst in asymmetric hydrogenation reactions. The compound consists of a dimethylammonium cation and a ruthenium complex anion, where the ruthenium is coordinated with chiral ligands derived from xylbinap. This complex is known for its high catalytic activity and enantioselectivity, making it valuable in the synthesis of chiral molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] typically involves the reaction of a ruthenium precursor with the chiral ligand ®-xylbinap in the presence of dimethylamine and a chloride source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium complex. The general reaction scheme can be represented as follows:
RuCl3⋅nH2O+2(R−xylbinap)+NH2Me2→[NH2Me2][(RuCl((R−xylbinap))2(μ−Cl)3]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. This complex can also participate in substitution reactions where the chloride ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Hydrogenation Reactions: Common reagents include hydrogen gas and various substrates such as ketones, imines, and alkenes. The reactions are typically carried out under high pressure and moderate temperatures.
Substitution Reactions: Reagents such as phosphines, amines, or other ligands can be used to replace the chloride ligands. These reactions often require the presence of a base and are conducted under inert atmosphere.
Major Products
The major products of these reactions are chiral molecules, which are valuable in the pharmaceutical and fine chemical industries. For example, the hydrogenation of ketones using this catalyst can produce chiral alcohols with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, asymmetric transfer hydrogenation, and other enantioselective reactions.
Biology: Employed in the synthesis of chiral intermediates for the production of biologically active compounds.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals, contributing to the development of medications with improved efficacy and reduced side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and other specialty chemicals where chiral purity is essential.
Wirkmechanismus
The mechanism by which [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms to the substrate. The chiral ligands ®-xylbinap create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds such as ketones, imines, and alkenes, and the pathways involve the formation of intermediate complexes that facilitate the transfer of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [NH2Me2][(RuCl(®-binap))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-segphos))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-tolbinap))2(mu-Cl)3]
Uniqueness
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is unique due to the presence of the ®-xylbinap ligand, which provides distinct steric and electronic properties compared to other chiral ligands. This uniqueness translates to different catalytic activities and selectivities, making it suitable for specific reactions where other catalysts may not perform as effectively.
Eigenschaften
Molekularformel |
C106H107Cl5NP4Ru2+ |
|---|---|
Molekulargewicht |
1898.3 g/mol |
IUPAC-Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChI-Schlüssel |
LJSDQAUPXVWQNF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)
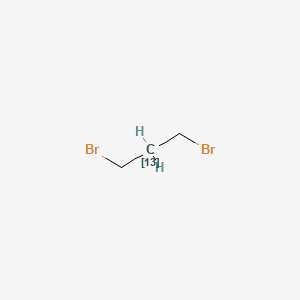
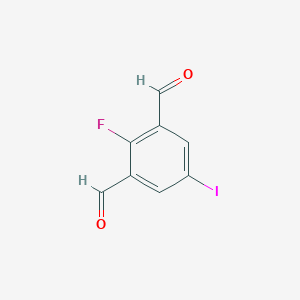


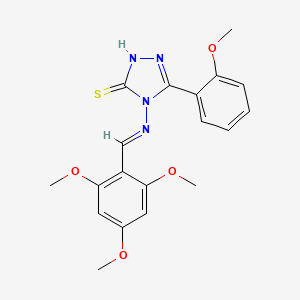


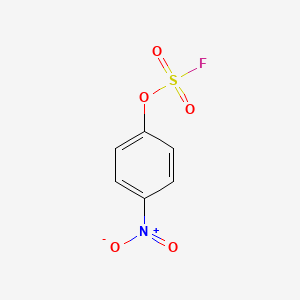
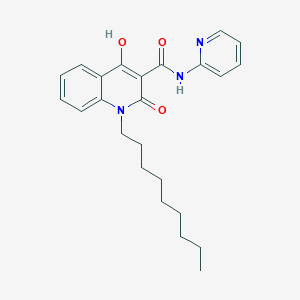


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)

